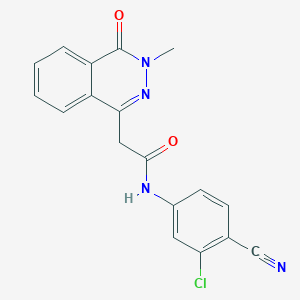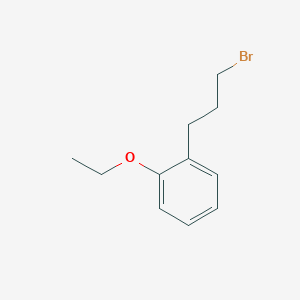
1-(3-Bromopropyl)-2-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-ethoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a propyl chain, which is further connected to an ethoxybenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-(3-propyl)-2-ethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically takes place under mild conditions, such as room temperature, and in an inert solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-2-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The ethoxybenzene moiety can be oxidized to form corresponding quinones, while reduction can lead to the formation of ethylbenzene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
- Substituted benzene derivatives, alkenes, quinones, and ethylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-ethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used to study the effects of brominated organic compounds on biological systems.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethoxybenzene moiety can undergo oxidation or reduction, affecting the overall reactivity of the compound. These interactions can influence biological pathways and cellular processes, making the compound valuable in medicinal chemistry and biological research.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-phenylpropane: Similar structure but lacks the ethoxy group.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of an ethoxy group.
1-(3-Bromopropyl)benzene: Lacks the ethoxy group, making it less versatile in certain reactions.
Uniqueness: 1-(3-Bromopropyl)-2-ethoxybenzene is unique due to the presence of both the bromine atom and the ethoxybenzene moiety. This combination allows for a wider range of chemical reactions and applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C11H15BrO |
|---|---|
Molekulargewicht |
243.14 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-2-ethoxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-4,6,8H,2,5,7,9H2,1H3 |
InChI-Schlüssel |
ZPCNIEKIEMDZJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/structure/B13572105.png)
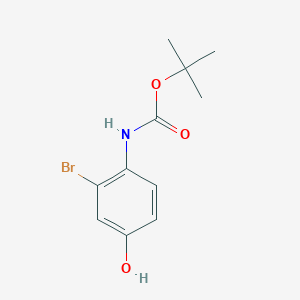
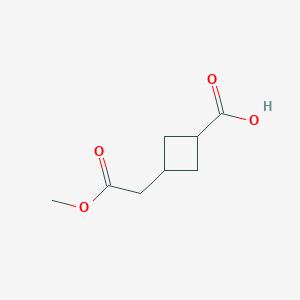
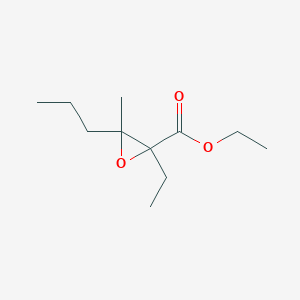
![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)
![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)
![(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13572159.png)

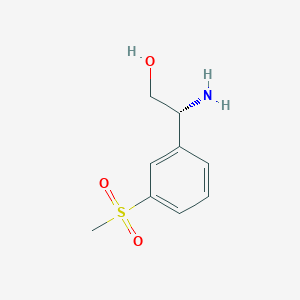

![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)
